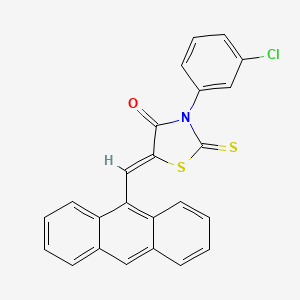![molecular formula C19H27ClN2O B4659822 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE](/img/structure/B4659822.png)
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE
描述
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound’s structure includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a cyclopentyl-propanone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield protected piperazines in high yields (81-91%) under basic conditions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE can be compared with other piperazine derivatives, such as:
1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE: Similar structure but lacks the cyclopentyl-propanone moiety.
1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}sulfanyl)phenyl]ethanol: Contains a different substituent on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
属性
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-cyclopentylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-15-6-8-17(20)14-18(15)21-10-12-22(13-11-21)19(23)9-7-16-4-2-3-5-16/h6,8,14,16H,2-5,7,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYYBVNXIJTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B4659762.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4659766.png)
![N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B4659771.png)

![(2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B4659781.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B4659783.png)
![2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4659789.png)
![6-{[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4659796.png)

![2,5-dihydroxy-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B4659807.png)
![N-(4-CHLORO-2-FLUOROPHENYL)-3-({2-[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4659811.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4659812.png)
![3-[3-(3-ethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4659827.png)
